Methyl(R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
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Overview
Description
Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, specifically modified with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the esterification of 2-chloro-5-fluorophenylalanineThe reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as depression and anxiety.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(2-chloro-5-fluorophenyl)propanoate: A closely related compound with similar structural features.
Trifluoromethylpyridine derivatives: Compounds with fluorine atoms that exhibit unique chemical properties and applications.
Uniqueness
Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI Key |
AQKFLNXWVITTAE-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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